molecular formula C15H20F18NP B12085999 1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate

1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate

Cat. No.: B12085999
M. Wt: 587.27 g/mol
InChI Key: KNGDDPFNUUIHKR-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate exerts its effects is primarily through its ionic nature. The compound interacts with other molecules through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other compounds in the system . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate can be compared with other similar ionic liquids, such as:

  • 1-Butyl-1-methylpyrrolidinium triflate
  • 1-Methoxyethyl-1-methylmorpholinium tris(pentafluoroethyl)trifluorophosphate
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar properties, such as high thermal stability and low vapor pressure, but differ in their specific ionic structures and resulting applications . The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct solubility and electrochemical properties .

Properties

Molecular Formula

C15H20F18NP

Molecular Weight

587.27 g/mol

InChI

InChI=1S/C9H20N.C6F18P/c1-3-4-7-10(2)8-5-6-9-10;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h3-9H2,1-2H3;/q+1;-1

InChI Key

KNGDDPFNUUIHKR-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1(CCCC1)C.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F

Origin of Product

United States

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